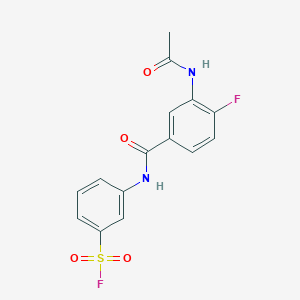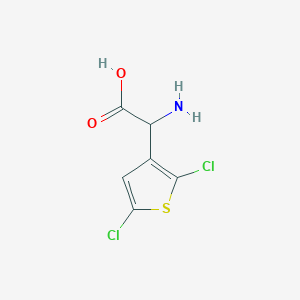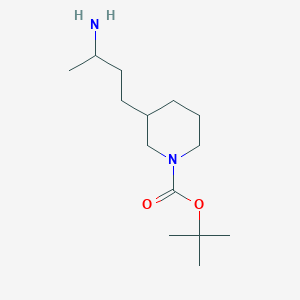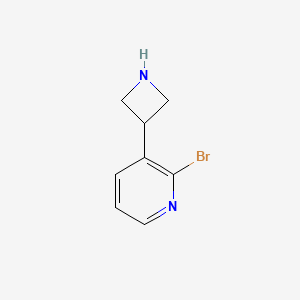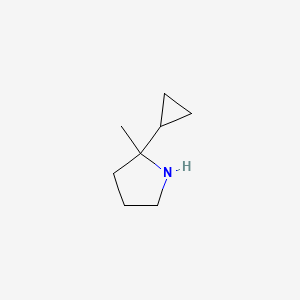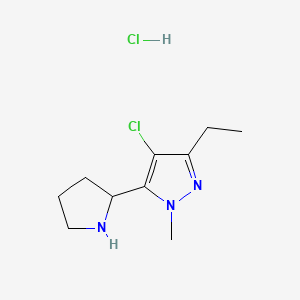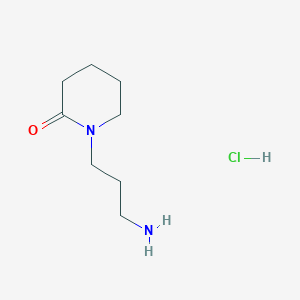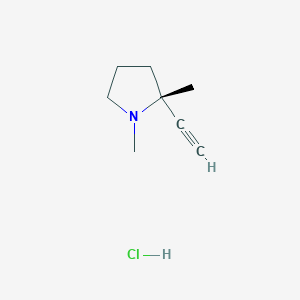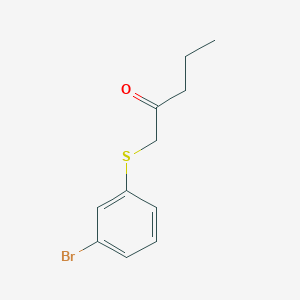-1,3-oxazol-5-yl]methyl})amine hydrochloride](/img/structure/B13554514.png)
[2-(4-Fluorophenyl)ethyl]({[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl})amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxan-4-yl group, and an oxazol-5-yl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with an appropriate alkylating agent under controlled conditions.
Synthesis of the Oxan-4-yl Intermediate: This intermediate is prepared through a series of reactions, including cyclization and functional group transformations.
Coupling Reaction: The final step involves coupling the fluorophenyl and oxan-4-yl intermediates with an oxazol-5-yl derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism may vary depending on the biological context and the specific target involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride
- 2-(4-Bromophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenyl)ethyl-1,3-oxazol-5-yl]methyl})amine hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H22ClFN2O2 |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-N-[[2-(oxan-4-yl)-1,3-oxazol-5-yl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C17H21FN2O2.ClH/c18-15-3-1-13(2-4-15)5-8-19-11-16-12-20-17(22-16)14-6-9-21-10-7-14;/h1-4,12,14,19H,5-11H2;1H |
Clave InChI |
CCPNQJMTJINEFW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC=C(O2)CNCCC3=CC=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
